molecular formula C13H8ClF3O B6332805 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol CAS No. 634192-46-4

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol

Cat. No. B6332805
CAS RN: 634192-46-4
M. Wt: 272.65 g/mol
InChI Key: HZWZIOGNENBMBF-UHFFFAOYSA-N
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Description

“4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol” is an organic compound with the CAS Number: 634192-46-4. It has a molecular weight of 272.65 and its IUPAC name is 2’-chloro-5’-(trifluoromethyl)[1,1’-biphenyl]-4-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H . This indicates the presence of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom in the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 171.3±0.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Polymer and Monomer Synthesis

Organic Synthesis and Medicinal Chemistry

Agrochemicals and Pesticides

Safety and Hazards

The compound is classified as a GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWZIOGNENBMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol

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